molecular formula Br3Lu B084753 溴化镥 CAS No. 14456-53-2

溴化镥

货号: B084753
CAS 编号: 14456-53-2
分子量: 414.68 g/mol
InChI 键: DWHGOINJUKABSY-UHFFFAOYSA-K
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lutetium tribromide is a chemical compound composed of one lutetium atom and three bromine atoms. It is represented by the chemical formula LuBr₃. This compound is part of the lanthanide series and is known for its unique properties and applications in various scientific fields. At room temperature, lutetium tribromide appears as a white, crystalline powder and is hygroscopic, meaning it readily absorbs moisture from the air .

科学研究应用

Lutetium tribromide has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other lutetium compounds and as a reagent in various chemical reactions.

    Biology: Lutetium tribromide is utilized in the study of biological systems, particularly in the development of radiopharmaceuticals for imaging and therapy.

    Medicine: Lutetium-based compounds, including lutetium tribromide, are used in targeted radiotherapy for the treatment of certain types of cancer. .

    Industry: Lutetium tribromide is employed in the production of specialized materials and as a catalyst in various industrial processes.

作用机制

Target of Action

Lutetium tribromide, also known as lutetium(3+);tribromide, is a compound that primarily targets somatostatin receptors (SSTRs) . These receptors are inhibitory G-protein coupled receptors that are ubiquitously expressed in normal and cancer cells . The natural ligand of SSTRs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium tribromide operates on the principle of targeted radiation therapy . At the cellular level, its mechanism of action involves several key steps that allow it to selectively target and destroy cancer cells while minimizing harm to normal tissues . Lutetium tribromide can be synthesized through the following reaction :

2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) 

If burned, lutetium(III) bromide may produce hydrogen bromide and metal oxide fumes .

Biochemical Pathways

The biochemical pathways affected by lutetium tribromide are primarily those involving the somatostatin receptors . The compound binds to these receptors, leading to internalization of the receptor-ligand complex . This results in the delivery of beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells .

Pharmacokinetics

The pharmacokinetics of lutetium tribromide involve a multi-exponential decline with an average elimination half-life of 0.30 to 0.33 hours . Systemic exposure increases with the dose, and renal excretion is the major elimination route . Tissue distribution of lutetium tribromide is most substantial in kidneys, followed by the prostate .

Result of Action

The result of lutetium tribromide’s action is the targeted destruction of SSTR-positive cells, including tumor cells . The compound delivers radiation that causes damage to the SSTR-positive cells and nearby cells . This results in a reduction in tumor size and potentially the alleviation of symptoms associated with the tumor.

Action Environment

The action of lutetium tribromide can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action within the body . An experiment showed that the solubility of LuBr3 in tetrahydrofuran at 21-23 °C was 0.30 g per 100 ml of solution . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the body.

准备方法

Synthetic Routes and Reaction Conditions: Lutetium tribromide can be synthesized through the direct reaction of lutetium metal with bromine gas. The reaction is as follows: [ 2 \text{Lu (s)} + 3 \text{Br}_2 \text{(g)} \rightarrow 2 \text{LuBr}_3 \text{(s)} ] This reaction typically occurs at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, lutetium tribromide can be produced by reacting lutetium oxide with hydrobromic acid. The reaction is carried out under controlled conditions to obtain high-purity lutetium tribromide. The process involves dissolving lutetium oxide in hydrobromic acid, followed by evaporation and crystallization to isolate the product.

化学反应分析

Types of Reactions: Lutetium tribromide undergoes various chemical reactions, including:

    Oxidation: When exposed to strong oxidizing agents, lutetium tribromide can be oxidized to form lutetium oxide and bromine gas.

    Reduction: It can be reduced by strong reducing agents to form lutetium metal and bromine gas.

    Substitution: Lutetium tribromide can participate in halide exchange reactions, where the bromine atoms are replaced by other halogens such as chlorine or iodine.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Strong reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen exchange reactions typically involve the use of halogen gases or halide salts under controlled conditions.

Major Products Formed:

    Oxidation: Lutetium oxide (Lu₂O₃) and bromine gas (Br₂).

    Reduction: Lutetium metal (Lu) and bromine gas (Br₂).

    Substitution: Lutetium trichloride (LuCl₃) or lutetium triiodide (LuI₃), depending on the halogen used.

相似化合物的比较

Lutetium tribromide can be compared with other lanthanide halides, such as:

  • Lutetium trichloride (LuCl₃)
  • Lutetium triiodide (LuI₃)
  • Ytterbium tribromide (YbBr₃)
  • Erbium tribromide (ErBr₃)

Uniqueness: Lutetium tribromide is unique due to its specific applications in radiopharmaceuticals and its role in targeted cancer therapy. Its ability to form stable complexes with various ligands makes it a valuable compound in both research and medical applications. Additionally, the high atomic number of lutetium contributes to its effectiveness in radiotherapy compared to other lanthanide halides .

属性

CAS 编号

14456-53-2

分子式

Br3Lu

分子量

414.68 g/mol

IUPAC 名称

tribromolutetium

InChI

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3

InChI 键

DWHGOINJUKABSY-UHFFFAOYSA-K

SMILES

[Br-].[Br-].[Br-].[Lu+3]

规范 SMILES

Br[Lu](Br)Br

Key on ui other cas no.

14456-53-2

Pictograms

Irritant

产品来源

United States
Customer
Q & A

Q1: What is the molecular structure of Lutetium tribromide?

A1: Lutetium tribromide (LuBr3) possesses a monomeric, pyramidal structure in the gaseous phase. This structural information was determined through simultaneous electron diffraction and mass spectrometry experiments [].

Q2: How does Lutetium tribromide behave at high temperatures?

A2: Research indicates that Lutetium tribromide sublimates at high temperatures. Mass spectrometry studies, conducted under both Knudsen and Langmuir conditions, have provided valuable insights into the sublimation process of this compound [, ].

Q3: Are there any known byproducts formed during the synthesis of Lutetium tribromide?

A3: Interestingly, Lutetium oxide bromide (LuOBr) has been identified as a byproduct during the synthesis of Lutetium tribromide. This typically occurs during reactions involving lutetium metal, ruthenium powder, and Lutetium tribromide within a sealed tantalum container []. LuOBr crystallizes in the tetragonal PbFCl structure type, also known as the matlockite structure [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。